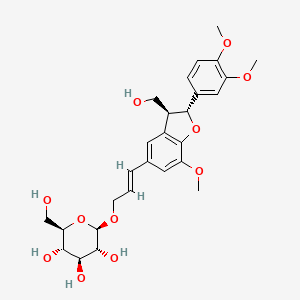![molecular formula C6H3ClN2O2 B598433 6-chloroisoxazolo[5,4-b]pyridin-3(2H)-one CAS No. 196708-30-2](/img/structure/B598433.png)
6-chloroisoxazolo[5,4-b]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloroisoxazolo[5,4-b]pyridin-3(2H)-one is a heterocyclic compound that features a fused isoxazole and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloroisoxazolo[5,4-b]pyridin-3(2H)-one typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of 3-fluoropyridin-2-yl carboximidoyl chloride with an excess of aniline, followed by intramolecular cyclization . Another approach involves the use of 3-fluoro- or 3-nitropyridines bearing neighboring hydroxyimino groups, which react under the action of sodium hydride (NaH) in dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions to achieve high yields and purity, utilizing catalysts, and ensuring the scalability of the synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloroisoxazolo[5,4-b]pyridin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) in dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
6-chloroisoxazolo[5,4-b]pyridin-3(2H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: The compound exhibits potential as an antibacterial, anticancer, and antiproliferative agent.
Biological Studies: Its unique structure makes it a valuable tool for studying various biological pathways and mechanisms.
Materials Science: The compound’s heterocyclic structure can be utilized in the design of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-chloroisoxazolo[5,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s activity, affecting the biosynthesis of steroid hormones . This inhibition can lead to reduced levels of androgens and estrogens, which is beneficial in treating hormone-dependent cancers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazolo[4,5-b]pyridine Derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds also feature a fused heterocyclic system and have been studied for their anticancer properties.
Uniqueness
6-chloroisoxazolo[5,4-b]pyridin-3(2H)-one is unique due to its specific substitution pattern and the presence of a chloro group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various chemical and biological processes.
Propriétés
Numéro CAS |
196708-30-2 |
|---|---|
Formule moléculaire |
C6H3ClN2O2 |
Poids moléculaire |
170.552 |
Nom IUPAC |
6-chloro-[1,2]oxazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C6H3ClN2O2/c7-4-2-1-3-5(10)9-11-6(3)8-4/h1-2H,(H,9,10) |
Clé InChI |
HFCLXOMLSRFWMM-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC2=C1C(=O)NO2)Cl |
Synonymes |
Isoxazolo[5,4-b]pyridin-3(2H)-one, 6-chloro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598352.png)


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester](/img/structure/B598355.png)








